1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(4-fluorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
Overview
Description
1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(4-fluorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione is a complex organic compound that features a 1,3,4-thiadiazole moiety, a fluorophenyl group, and a tetrahydroquinoline structure. Compounds containing the 1,3,4-thiadiazole scaffold are known for their diverse biological activities, including anticancer, anticonvulsant, and antimicrobial properties .
Preparation Methods
The synthesis of 1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(4-fluorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione typically involves multiple steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by the cyclization of thiosemicarbazide with appropriate carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the ethylthio group: This step involves the alkylation of the thiadiazole ring with ethyl halides in the presence of a base.
Formation of the tetrahydroquinoline structure: This can be synthesized via the Povarov reaction, which involves the cycloaddition of an aniline, an aldehyde, and an alkene.
Introduction of the fluorophenyl group: This step involves the coupling of the tetrahydroquinoline intermediate with a fluorophenyl derivative using palladium-catalyzed cross-coupling reactions.
Chemical Reactions Analysis
1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(4-fluorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione undergoes various chemical reactions:
Scientific Research Applications
1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(4-fluorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(4-fluorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-4-(4-fluorophenyl)-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione can be compared with other similar compounds:
1,3,4-Thiadiazole derivatives: These compounds share the thiadiazole moiety and exhibit similar biological activities, such as anticancer and antimicrobial properties.
Fluorophenyl derivatives: Compounds with fluorophenyl groups are known for their enhanced biological activity and stability.
Tetrahydroquinoline derivatives: These compounds are studied for their potential as anticonvulsant and neuroprotective agents.
Properties
IUPAC Name |
1-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-4-(4-fluorophenyl)-4,6,7,8-tetrahydro-3H-quinoline-2,5-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O2S2/c1-2-26-19-22-21-18(27-19)23-14-4-3-5-15(24)17(14)13(10-16(23)25)11-6-8-12(20)9-7-11/h6-9,13H,2-5,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPXTMXNGOJXBO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)N2C3=C(C(CC2=O)C4=CC=C(C=C4)F)C(=O)CCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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